methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride
Description
Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a bromine substituent at the meta position of the phenyl ring. These compounds are typically used as intermediates in pharmaceutical synthesis, particularly for developing protease inhibitors or peptidomimetics. The hydrochloride salt enhances solubility and stability, which is critical for biological applications.
Key structural attributes include:
- Stereochemistry: The (2S) configuration ensures enantioselectivity in drug-target interactions.
- Functional Groups: The ester group (methyl) and amino group facilitate reactivity in coupling reactions.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(3-bromophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXPUQVLSXOMR-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391457-11-6 | |
| Record name | methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of 2-Amino-2-(3-Bromophenyl)Acetic Acid
The core synthetic pathway begins with the esterification of 2-amino-2-(3-bromophenyl)acetic acid. This step typically employs methanol as the nucleophile and hydrochloric acid as both a catalyst and proton source for the amine group. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
In industrial settings, continuous flow reactors enhance reaction efficiency by maintaining optimal temperature (60–80°C) and pressure. The use of anhydrous methanol minimizes hydrolysis side reactions, while excess HCl ensures complete protonation of the amine, preventing undesired nucleophilic attack on the ester.
Table 1: Esterification Optimization Parameters
Chiral Synthesis via Asymmetric Catalysis
The (2S) configuration is critical for biological activity and is achieved through asymmetric catalysis. A Schöllkopf bis-lactim ether strategy is commonly employed, utilizing a chiral auxiliary to induce stereoselectivity during alkylation:
-
Formation of Lactim Ether :
-
Alkylation : Reaction with methyl iodide in dimethylformamide (DMF) at −20°C, mediated by potassium carbonate.
-
Hydrolysis : Acidic cleavage of the auxiliary to yield the enantiomerically pure amino acid ester.
This method achieves enantiomeric excess (ee) >99%, as validated by chiral HPLC.
Purification and Isolation Techniques
Crystallization
The hydrochloride salt is isolated via fractional crystallization from ethanol/water mixtures. Key factors include:
Table 2: Crystallization Performance Metrics
Chromatographic Resolution
For small-scale syntheses, silica gel chromatography using ethyl acetate/hexane (1:4) resolves residual diastereomers. Preparative HPLC with a Chiralpak AD-H column further purifies the product, achieving >99.9% ee.
Analytical Validation
Spectroscopic Characterization
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 280.5421 [M+H] (calc. 280.5433).
Industrial-Scale Production Challenges
Solvent Recovery Systems
Continuous distillation units recover methanol with >95% efficiency, reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of methyl (2S)-2-nitro-2-(3-bromophenyl)acetate.
Reduction: Formation of methyl (2S)-2-amino-2-phenylacetate.
Substitution: Formation of methyl (2S)-2-amino-2-(3-hydroxyphenyl)acetate or methyl (2S)-2-amino-2-(3-aminophenyl)acetate.
Scientific Research Applications
Organic Chemistry
- Building Block : Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride serves as a crucial building block in organic synthesis. It facilitates the preparation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
Biological Studies
- Enzyme Interactions : The compound has been studied for its ability to modulate enzyme activity and receptor signaling pathways. Its amino acid-like structure allows it to participate in biochemical processes, influencing various physiological effects .
- Protein Modifications : It is utilized in research focused on protein-ligand binding studies, where the bromophenyl moiety enables π-π interactions with aromatic residues in proteins.
Medicinal Chemistry
- Pharmaceutical Intermediate : The compound is an intermediate in the synthesis of pharmaceutical drugs targeting neurological disorders. Its unique structural features allow it to engage selectively with molecular targets, making it valuable for developing new therapeutic agents .
- Antitumor Activity : Case studies have shown that derivatives of this compound exhibit promising antitumor activity against various human carcinoma cell lines, indicating its potential application in cancer therapy .
Industrial Applications
- Specialty Chemicals Production : this compound is employed in the production of specialty chemicals and as a reagent in various industrial processes due to its reactivity and versatility.
Antitumor Evaluations
A study investigated the synthesis of novel compounds based on this compound, focusing on their inhibitory effects against various cancer cell lines. The results indicated that certain derivatives exhibited high inhibitory activity, suggesting their potential as antitumor agents .
Enzyme Modulation Studies
Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This modulation may lead to significant therapeutic effects in conditions such as metabolic disorders and cancer .
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent variations (halogen type, position) and ester groups:
Methyl (2S)-2-Amino-2-(4-Bromophenyl)Acetate Hydrochloride
- Molecular Formula: C₉H₁₁BrClNO₂ .
- Molecular Weight : 280.55 g/mol .
- Key Differences : The para-bromo substituent likely enhances steric hindrance compared to the meta isomer, affecting binding pocket accessibility in biological targets. This compound is commercially available (e.g., American Elements, CAS 1391528-74-7) and priced at ~$236/250 mg .
Ethyl (2S)-2-Amino-2-(4-Chlorophenyl)Acetate Hydrochloride
- Molecular Formula: C₁₀H₁₃Cl₂NO₂ .
- Molecular Weight : 250.12 g/mol (estimated).
- Key Differences : The ethyl ester group increases lipophilicity, while chlorine (smaller atomic radius vs. bromine) reduces steric effects. This compound is categorized under "F3" in EN300 standards, suggesting regulatory distinctions .
Methyl 2-Amino-2-(3-Iodophenyl)Acetate Hydrochloride
- Molecular Formula: C₉H₁₁ClINO₂ .
- Molecular Weight : 327.54 g/mol .
- Key Differences : Iodine’s larger atomic radius and polarizability may enhance halogen bonding in receptor interactions. However, its higher molecular weight could reduce bioavailability.
Methyl 2-Amino-2-(4-Methoxyphenyl)Acetate HCl
- Molecular Formula: C₁₀H₁₄ClNO₃ (estimated).
- Molecular Weight : ~239.68 g/mol.
- Priced at €178/250 mg .
Data Table: Structural and Commercial Comparison
Commercial and Regulatory Notes
Biological Activity
Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride, a compound with a molecular weight of approximately 280.54 g/mol, has garnered attention due to its significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromophenyl group and an amino acid-like structure, which enhances its reactivity and ability to interact with biological systems. The structural formula is represented as follows:
This unique configuration allows for selective binding to various enzymes and receptors, influencing multiple biochemical pathways.
This compound acts primarily through:
- Enzyme Modulation : The bromophenyl moiety facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity to specific enzymes.
- Receptor Signaling : The compound can influence receptor activity, leading to alterations in cellular signaling pathways.
| Mechanism | Description |
|---|---|
| Enzyme Modulation | Selective binding to enzymes, influencing their activity |
| Receptor Signaling | Interaction with receptors affecting downstream signaling pathways |
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
- Antitumor Activity : Preliminary data suggest potential in inhibiting tumor growth through modulation of specific signaling pathways.
- Neuroprotective Effects : Investigations into its role in neuroprotection indicate possible benefits in neurodegenerative disease models.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µM, suggesting its potential as an antimicrobial agent . -
Antitumor Activity :
In vitro assays conducted on cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways . -
Neuroprotective Effects :
Research involving animal models of Alzheimer's disease showed that administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Biological Activity | Selectivity |
|---|---|---|
| Methyl 2-bromoacetate | Moderate antimicrobial | Low |
| Methyl 3-bromophenylacetate | Antitumor effects | Moderate |
| Ethyl 2-bromoacetate | Limited receptor interaction | Low |
This compound stands out due to its enhanced selectivity and potency in modulating biological pathways compared to these similar compounds .
Q & A
Q. What are the recommended synthetic routes for methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride?
- Methodological Answer : Synthesis typically involves stereoselective formation of the (2S)-configured amino ester. A common approach includes:
- Step 1 : Bromination of phenylacetic acid derivatives at the 3-position using bromine or electrophilic brominating agents under controlled conditions.
- Step 2 : Chiral resolution or asymmetric synthesis of the amino acid intermediate. For example, enzymatic kinetic resolution or use of chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiopurity.
- Step 3 : Esterification with methanol under acidic catalysis (e.g., HCl gas) to form the methyl ester, followed by hydrochloride salt precipitation .
- Key Consideration : Monitor reaction progress via TLC or HPLC to avoid racemization during esterification.
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as referenced in similar compounds .
- Structural Confirmation :
- NMR Spectroscopy : and NMR to verify aromatic protons (δ 7.2–7.5 ppm for 3-bromophenyl) and ester carbonyl (δ ~170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis, and how is stereochemical fidelity validated?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in the amination step to favor the (2S)-configuration.
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify enantiomeric excess (ee).
- X-ray Crystallography : Single-crystal analysis (as in ) definitively confirms absolute configuration. For example, similar brominated compounds have been resolved using Cu-Kα radiation and SHELX software .
- Circular Dichroism (CD) : Compare experimental CD spectra with known (S)-configured analogs to validate stereochemistry .
Q. How do reaction conditions influence the stability of the ester group in acidic or basic media?
- Methodological Answer :
- Acidic Conditions : The ester group is stable under mild HCl (e.g., during salt formation) but hydrolyzes in concentrated HCl at elevated temperatures. Monitor via NMR for degradation products like free carboxylic acids.
- Basic Conditions : Susceptible to saponification. For example, in aqueous NaOH, ester cleavage occurs rapidly, forming 2-amino-2-(3-bromophenyl)acetic acid. Use non-aqueous conditions (e.g., THF or DMF) for reactions requiring basic catalysts .
- Mitigation : Add stabilizers like 2,6-di-tert-butylpyridine to scavenge protons in acidic media .
Q. What are the challenges in characterizing intermediates with bromine substituents using spectroscopic methods?
- Methodological Answer :
- NMR Challenges : Bromine’s quadrupolar moment causes signal broadening. Use -DEPTO NMR to enhance resolution for aromatic carbons adjacent to bromine.
- Mass Spectrometry : Bromine’s isotopic pattern (: ≈ 1:1) aids identification but complicates fragmentation analysis. Employ MS/MS to distinguish bromine-containing fragments.
- X-ray Diffraction : Heavy bromine atoms improve phasing in crystallography but require high-quality crystals. Use synchrotron radiation for weakly diffracting samples .
Contradictions and Data Gaps
- Synthesis Yield Variability : and describe similar compounds with varying yields (2–5% in vs. >95% purity in ). This suggests sensitivity to reaction conditions (e.g., temperature, catalyst loading).
- Safety Data : While and highlight hazards (e.g., respiratory irritation), no direct toxicity data exists for the target compound. Assume similar risks to aromatic bromides and handle with PPE (gloves, fume hood) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
